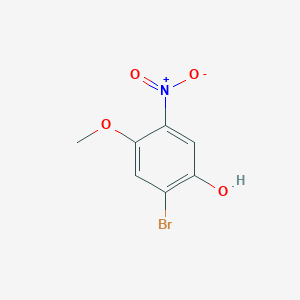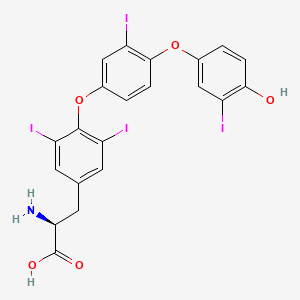
3-Amino-5-fluoro-4-iodobenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-fluoro-4-iodobenzotrifluoride is an organic compound with the molecular formula C7H4F3IN It is a derivative of benzotrifluoride, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-4-iodobenzotrifluoride typically involves the introduction of fluorine, iodine, and amino groups onto a benzotrifluoride scaffold. One common method starts with iodobenzene as the starting material. The fluorine and amino groups are introduced through fluorination and amination reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process often requires stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure the desired product’s purity and quality.
化学反応の分析
Types of Reactions
3-Amino-5-fluoro-4-iodobenzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or copper are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
3-Amino-5-fluoro-4-iodobenzotrifluoride has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Amino-5-fluoro-4-iodobenzotrifluoride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, the fluoro group can participate in hydrophobic interactions, and the iodo group can engage in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved .
類似化合物との比較
Similar Compounds
3-Amino-4-iodobenzotrifluoride: Similar structure but lacks the fluoro group.
4-Iodobenzotrifluoride: Lacks both the amino and fluoro groups.
3-Fluoro-4-iodobenzotrifluoride: Lacks the amino group.
Uniqueness
3-Amino-5-fluoro-4-iodobenzotrifluoride is unique due to the presence of all three functional groups (amino, fluoro, and iodo) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H4F4IN |
|---|---|
分子量 |
305.01 g/mol |
IUPAC名 |
3-fluoro-2-iodo-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F4IN/c8-4-1-3(7(9,10)11)2-5(13)6(4)12/h1-2H,13H2 |
InChIキー |
CYMJXLZPBIBSRT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)I)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzyl-3-(2,4-difluorophenyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15292972.png)



![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/structure/B15292989.png)



![(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine](/img/structure/B15293019.png)

![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)


![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
